molecular formula C21H20N2OS B5757742 N-2-biphenylyl-N'-(4-ethoxyphenyl)thiourea

N-2-biphenylyl-N'-(4-ethoxyphenyl)thiourea

Cat. No.: B5757742
M. Wt: 348.5 g/mol
InChI Key: IIKYIUINJVIKGN-UHFFFAOYSA-N
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Description

N-2-biphenylyl-N'-(4-ethoxyphenyl)thiourea (abbreviated as BPET) is a chemical compound that belongs to the class of thiourea derivatives. It has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science.

Mechanism of Action

The mechanism of action of N-2-biphenylyl-N'-(4-ethoxyphenyl)thiourea is not fully understood. However, it is believed to act through the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In plant pathogens and pests, this compound has been reported to inhibit the activity of chitin synthase, which is involved in the synthesis of chitin, a major component of the cell wall.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. It has also been reported to inhibit angiogenesis, which is the process of formation of new blood vessels that supply nutrients to the tumor. In plants, this compound has been reported to inhibit the growth of fungal hyphae and the development of insect larvae. It has also been shown to induce the expression of defense-related genes in plants.

Advantages and Limitations for Lab Experiments

N-2-biphenylyl-N'-(4-ethoxyphenyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical properties are well-characterized. It is also stable under normal laboratory conditions and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is toxic to some cell lines and can cause cell death at high concentrations. It is also relatively insoluble in water, which can limit its application in some experiments.

Future Directions

There are several future directions for the research on N-2-biphenylyl-N'-(4-ethoxyphenyl)thiourea. In medicine, this compound can be further studied for its potential application in combination therapy with other anti-cancer drugs. In agriculture, this compound can be further studied for its potential application in integrated pest management strategies. In environmental science, this compound can be further studied for its potential application in the remediation of contaminated soils and sediments. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a promising chemical compound with potential applications in medicine, agriculture, and environmental science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various fields.

Synthesis Methods

N-2-biphenylyl-N'-(4-ethoxyphenyl)thiourea can be synthesized through the reaction between 4-ethoxyaniline and 2-biphenylisothiocyanate. The reaction is carried out in the presence of a suitable solvent and a catalyst. The product is then purified through recrystallization or chromatography techniques. Several modifications of this method have been reported in the literature, including the use of microwave irradiation and ultrasound-assisted techniques.

Scientific Research Applications

N-2-biphenylyl-N'-(4-ethoxyphenyl)thiourea has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been reported to have anti-cancer, anti-inflammatory, and anti-viral properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In agriculture, this compound has been studied as a potential fungicide and insecticide. It has been reported to have high efficacy against various plant pathogens and pests. In environmental science, this compound has been studied for its potential application in wastewater treatment. It has been shown to remove heavy metals and organic pollutants from contaminated water.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(2-phenylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2OS/c1-2-24-18-14-12-17(13-15-18)22-21(25)23-20-11-7-6-10-19(20)16-8-4-3-5-9-16/h3-15H,2H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKYIUINJVIKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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